3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
The compound “3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide” is a structurally complex sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This heterocyclic system is substituted with a 4-methoxyphenyl group at position 2, a methyl group at position 6, and an ethyl linker at position 5 that connects to the sulfonamide moiety.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-14-20(11-12-23-33(27,28)17-9-10-18(30-3)19(13-17)31-4)32-22-24-21(25-26(14)22)15-5-7-16(29-2)8-6-15/h5-10,13,23H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUGFONABUTUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Triazolo-Thiazol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-thiazol ring system.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable electrophiles.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced via sulfonylation reactions, using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Electrophiles like halogens (Cl2, Br2) or nucleophiles like amines (NH3, RNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the triazole and thiazole moieties exhibit significant biological activities. The following are key areas of interest:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its ability to interact with bacterial enzymes.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating inflammatory pathways.
Synthesis and Mechanism of Action
The synthesis of 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions that allow for the formation of its complex structure.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
A research paper in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of the compound against Staphylococcus aureus. The study found that it inhibited bacterial growth effectively at low concentrations and proposed further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3,4-dimethoxybenzene sulfonamide group distinguishes it from analogues with halogen (Cl, Br) or simple phenyl substituents. Methoxy groups enhance solubility and metabolic stability compared to halogens, which may improve pharmacokinetics .
- Heterocyclic Core : The fused triazolo-thiazole system in the target compound contrasts with simpler triazole or thiadiazine cores in analogues. This fusion likely increases rigidity and binding affinity to biological targets .
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of C=O bands (~1663–1682 cm⁻¹) in triazole derivatives (e.g., [7–9]) confirms cyclization, a feature likely shared by the target compound. Methoxy groups in the sulfonamide moiety would exhibit νC-O-C bands near 1250 cm⁻¹ .
- NMR Analysis : 1H-NMR of analogues reveals deshielded protons adjacent to electron-withdrawing sulfonamide groups (δ 7.5–8.5 ppm for aromatic protons), consistent with the target compound’s structure .
Biological Activity
3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a benzene sulfonamide group and a fused triazole-thiazole ring system. This structure is indicative of potential biological activities that are of interest in medicinal chemistry. The following article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O5S2, and it features several functional groups that contribute to its biological activity. The presence of the 1,2,4-triazole and thiazole moieties is particularly significant as these structures are known to exhibit various pharmacological effects.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H24N4O5S2 |
| Key Functional Groups | Benzene sulfonamide, methoxy groups, triazole-thiazole rings |
| Molecular Weight | 464.57 g/mol |
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties demonstrate significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth. Studies have highlighted that derivatives with bulky hydrophobic groups exhibit enhanced antimicrobial activity due to increased membrane permeability .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens, indicating a broad spectrum of antimicrobial activity. The mechanism often involves disruption of fungal cell membranes or inhibition of key metabolic pathways .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. Research on related compounds suggests that they can inhibit the growth of protozoan parasites in vitro. For example, certain derivatives have shown dose-dependent inhibitory effects on Trypanosoma species, which are responsible for diseases such as Chagas disease .
Antitumor Activity
Preliminary studies indicate that some derivatives of the compound may possess anticancer properties. The presence of specific substituents on the triazole-thiazole framework has been correlated with cytotoxic effects against various cancer cell lines. For instance, modifications leading to increased electron density on the aromatic rings have been associated with enhanced activity against breast and colon cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many compounds in this class inhibit key enzymes involved in cellular metabolism or replication.
- Membrane Disruption : The hydrophobic nature of certain substituents allows these compounds to integrate into lipid membranes, leading to destabilization.
- DNA Interaction : Some derivatives may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives revealed that those containing the triazole-thiazole framework exhibited superior antibacterial properties compared to traditional sulfonamides. The study utilized E. coli and B. subtilis as test organisms and found that specific modifications enhanced their efficacy significantly.
Study 2: Antiparasitic Activity
Another investigation focused on the antiparasitic potential against Trypanosoma cruzi. The results indicated that certain derivatives could reduce parasite viability by over 60% at concentrations as low as 25 μg/mL after 72 hours of incubation. This suggests a promising avenue for developing new treatments for parasitic infections .
Q & A
Q. Key analytical techniques :
- ¹H/¹³C NMR : Methoxy groups resonate as singlets at δ ~3.8–4.0 ppm (¹H) and ~55–60 ppm (¹³C). Sulfonamide protons (NH) appear as broad signals at δ ~7.0–7.5 ppm, while SO₂ groups influence adjacent aromatic protons .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹; methoxy C-O stretches at 1240–1270 cm⁻¹.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate substituent integrity.
Advanced: What strategies are effective for optimizing pharmacokinetic properties while retaining target affinity?
Q. Lead optimization strategies :
- Bivalent binding : Introduce secondary pharmacophores (e.g., piperidyl or pyridazine groups) to enhance binding avidity, as demonstrated in BRD4 inhibitor optimization .
- LogP reduction : Replace lipophilic substituents (e.g., methyl groups) with polar moieties (e.g., hydroxyl or methoxy) to improve solubility.
- In vivo validation : Use xenograft models to correlate BRD4 inhibition (IC₅₀) with tumor growth suppression and measure plasma half-life (t₁/₂) in rodents .
Advanced: How do substituents on the triazole ring influence biological activity?
Q. Structure-Activity Relationship (SAR) insights :
| Substituent Position | Functional Group | Observed Activity | Mechanism |
|---|---|---|---|
| 5-Position | 4-Methoxyphenyl | Enhanced antimicrobial activity | Increased membrane permeability |
| 6-Position | Methyl | Reduced cytotoxicity | Steric hindrance modulation |
| 3-Position (sulfonamide) | N,N-Dimethyl | Improved metabolic stability | Reduced CYP450 interactions |
Substituents at the 5-position (e.g., methoxyphenyl) enhance antimicrobial potency by ~40% compared to halogenated analogs, while N,N-dimethyl sulfonamide groups improve metabolic stability .
Advanced: How should researchers address contradictions in biological activity data across studies?
Q. Data reconciliation framework :
Assay standardization : Validate protocols (e.g., MIC testing for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) to minimize variability .
Control benchmarking : Compare against known inhibitors (e.g., ciprofloxacin for antimicrobial studies) to calibrate potency metrics.
Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., methoxy vs. ethoxy groups) to isolate substituent effects .
Advanced: What methodologies are recommended for analyzing pKa and solubility of this sulfonamide derivative?
Q. Physicochemical profiling :
- Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa values. Half-neutralization potentials (HNP) are derived from titration curves .
- HPLC-based solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using a shake-flask method with UV detection at λ = 254 nm.
- Thermodynamic solubility : Apply the CheqSol approach for kinetic vs. equilibrium solubility differentiation .
Advanced: How can computational modeling guide the design of analogs with improved target binding?
Q. In silico strategies :
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., BRD4 BD1/BD2 domains) to prioritize substituents with favorable binding energies (ΔG ≤ -9 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; focus on hydrogen bonds with key residues (e.g., Asn140 in BRD4) .
- ADMET prediction (SwissADME) : Filter analogs for optimal permeability (TPSA ≤ 90 Ų) and CYP3A4 inhibition risks.
Advanced: What experimental evidence supports the compound’s stability under physiological conditions?
Q. Stability studies :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours; monitor degradation via HPLC. Sulfonamide bonds typically show >90% integrity .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; methoxy groups may undergo demethylation, requiring protective formulations .
- Oxidative stress testing : Treat with H₂O₂ (0.1% v/v) to assess sulfonyl group resistance; LC-MS identifies sulfone byproducts.
Advanced: How can researchers validate target engagement in cellular models?
Q. Cellular assay design :
- c-Myc downregulation : Treat cancer cell lines (e.g., MV4-11 leukemia) and quantify c-Myc mRNA via qRT-PCR (fold-change vs. vehicle control) .
- Immunoblotting : Measure BRD4 protein levels post-treatment (IC₅₀ ~50 nM expected for potent inhibitors).
- Fluorescence polarization : Use FITC-labeled probes to assess competitive binding in cell lysates .
Advanced: What interdisciplinary approaches enhance mechanistic understanding of this compound?
Q. Integrated workflows :
- Chemical biology : Synthesize photoaffinity probes (e.g., diazirine tags) for target identification via pull-down assays .
- Metabolomics (LC-MS) : Profile intracellular metabolites to identify off-target effects (e.g., glutathione depletion).
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., BRD4) at 2.0 Å resolution to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
